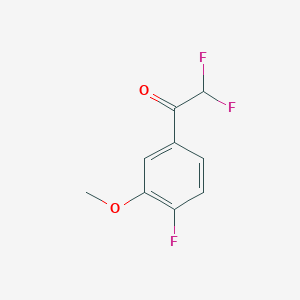
2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H7F3O2 It is a fluorinated ketone, which means it contains a carbonyl group (C=O) bonded to a fluorinated carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but with an additional fluorine atom.
2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: Contains an amine group instead of a ketone.
Uniqueness
2,2-Difluoro-1-(4-fluoro-3-methoxyphenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H7F3O2 |
|---|---|
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
2,2-difluoro-1-(4-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,9H,1H3 |
Clé InChI |
DLINSYMNVNQKID-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



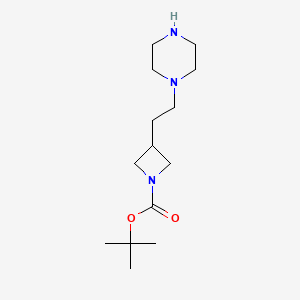
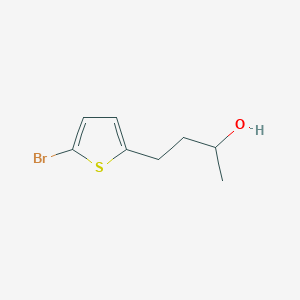
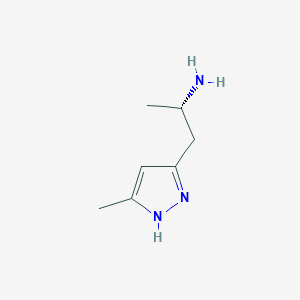
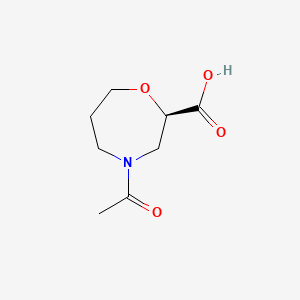
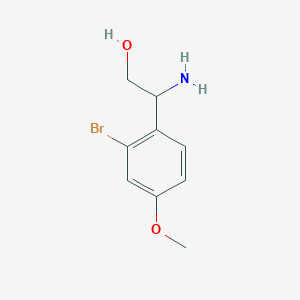
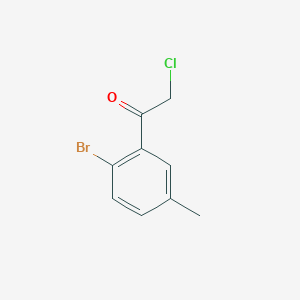

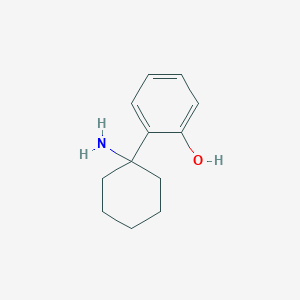
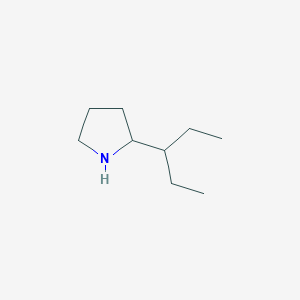
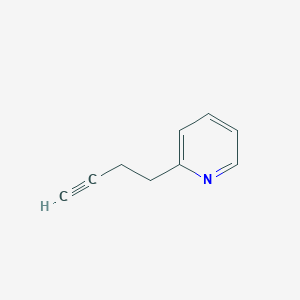
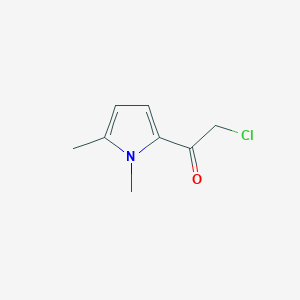
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
